molecular formula C14H12O4 B3058342 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone CAS No. 89019-84-1

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone

Cat. No.: B3058342
CAS No.: 89019-84-1
M. Wt: 244.24 g/mol
InChI Key: QNNSMKPQBGVUMN-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone is an organic compound with a complex structure featuring multiple hydroxyl groups

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its structure suggests potential antioxidant properties, making it a subject of interest in pharmaceutical research for developing new drugs.

    Industry: It can be used in the production of polymers and other materials due to its reactive functional groups.

Preparation Methods

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone can be compared with similar compounds such as:

    1-(3,4-Dihydroxyphenyl)ethanone: This compound has similar hydroxyl groups but differs in the position of these groups, affecting its reactivity and applications.

    2,4-Dihydroxyacetophenone: Another related compound with hydroxyl groups in different positions, leading to different chemical properties and uses.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-10-3-1-2-9(6-10)7-13(17)12-5-4-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNSMKPQBGVUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568623
Record name 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89019-84-1
Record name 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of resorcinol (3.56 g, 32.3 mmol), 2-(3-hydroxyphenyl)acetic acid (5.39 g, 35.4 mmol), and boron trifluoride etherate (12 mL) in toluene (10 mL) was heated at 90° C. for 2 h. The reaction mixture was allowed to cool to room temperature, and a solution of 12% sodium acetate in H2O (17 mL) was added. After stirring for 3 h, the resulting precipitate was collected by filtration to give 1-(2,4-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone (4.47 g, 57%) as a yellow solid. 1H NMR (DMSO-d6): δ 12.57 (s, 1H), 10.67 (s, 1H), 9.34 (s, 1H), 7.92 (d, 1H), 7.09 (m, 2H), 6.65 (m, 2H), 6.40 (m, 1H), 6.25 (s, 1H), 4.14 (s, 2H).
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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